

Methodologies for Long-Term Administration Studies of Ximelagatran: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ximelagatran*

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These application notes and protocols provide a detailed overview of the methodologies employed in the long-term clinical evaluation of **Ximelagatran**, an oral direct thrombin inhibitor. The information is compiled from major clinical trials to guide the design and implementation of similar long-term studies for anticoagulant therapies.

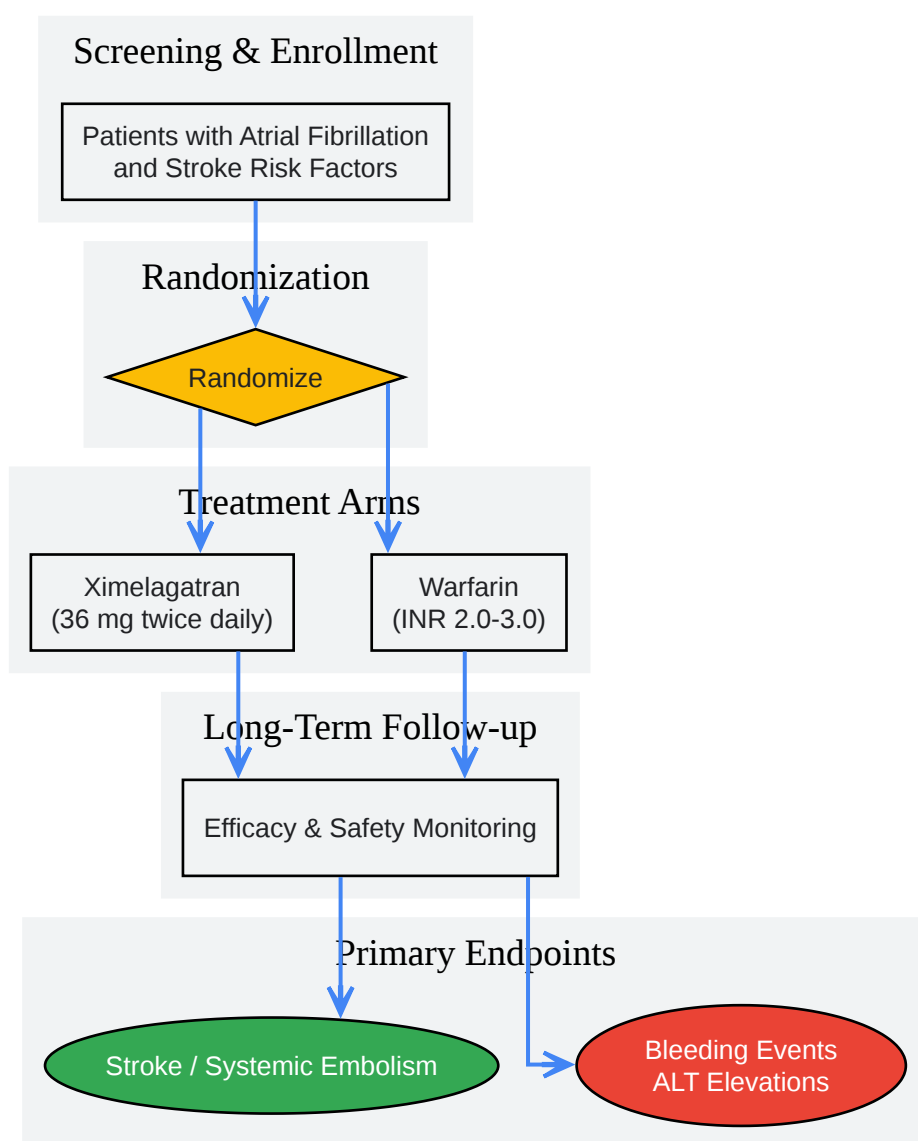
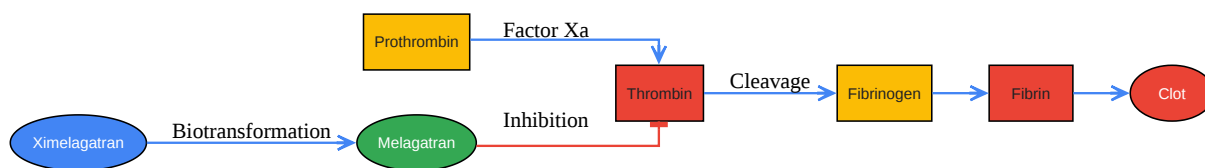
Introduction

Ximelagatran was a promising oral anticoagulant that directly inhibits thrombin, a key enzyme in the coagulation cascade.[1][2] Its predictable pharmacokinetic and pharmacodynamic profile suggested the potential for fixed-dosing without the need for routine coagulation monitoring, a significant advantage over traditional warfarin therapy.[1][3] However, long-term administration was associated with a risk of liver injury, which ultimately led to the withdrawal of the drug from the market.[4][5] This document outlines the methodologies used to assess both the efficacy and the safety of **Ximelagatran** in long-term studies, with a particular focus on the monitoring protocols for hepatic adverse events.

Mechanism of Action

Ximelagatran is a prodrug that is rapidly converted to its active form, melagatran.[6] Melagatran is a potent, competitive, and reversible direct inhibitor of both free and clot-bound

thrombin.[4][7] By inhibiting thrombin, melagatran prevents the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1]



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